![molecular formula C18H21N5O3 B3008289 9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 843672-88-8](/img/structure/B3008289.png)

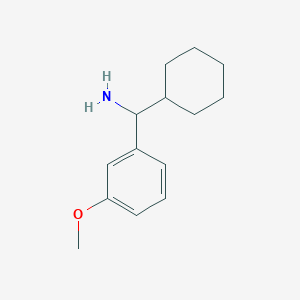

9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine-2,4-dione derivatives is detailed in the first paper, where the authors describe the design and synthesis of a series of compounds leading to the discovery of a highly potent and orally active non-peptide LHRH antagonist . This synthesis involves the incorporation of a biaryl moiety and a unique methoxyurea side chain, which is speculated to form an intramolecular hydrogen bond that could enhance membrane permeability and oral absorption .

Molecular Structure Analysis

The molecular structure of a related compound is analyzed in the second paper, where the crystal structure is determined by X-ray diffraction . The compound exhibits a triclinic space group with a slightly distorted central pyridine ring adopting a boat conformation. The outer six-membered rings show half-chair and distorted boat conformations, respectively . These structural details provide insights into the conformational flexibility and potential intermolecular interactions of such compounds.

Chemical Reactions Analysis

While the provided papers do not explicitly discuss chemical reactions involving the specific compound , they do provide insights into the reactivity of similar structures. The first paper implies that the methoxyurea side chain of the synthesized LHRH antagonist may participate in intramolecular hydrogen bonding, which could influence the compound's reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are inferred from their structural characteristics and biological activities. The first paper suggests that the thienopyrimidine-2,4-dione core is an excellent surrogate for thienopyridin-4-one, indicating good oral bioavailability and potency as an LHRH receptor antagonist . The second paper's analysis of the crystal structure provides data on the compound's solid-state properties, such as its space group, cell dimensions, and hydrogen bonding patterns, which could affect its solubility and stability .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

An Efficient Synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines

- This study highlights a method for synthesizing 7,8-Dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines, leading to various structural formations including the dihydropyrimido[5,4-d]pyrimidine structure through nucleophilic attack and intramolecular cyclization processes (Carvalho et al., 2007).

Crystal Structure Determination

Three-Six-Membered Rings with Diverse Conformations in the Structure

- A detailed X-ray diffraction analysis at 153(2) K revealed the crystal structure of a compound with similarities in the aromatic structure, providing insights into the conformation and polymer formation in crystals (Wang et al., 2011).

Bioavailability and Receptor Antagonism

Discovery of a Thieno[2,3-d]pyrimidine-2,4-dione Bearing a p-Methoxyureidophenyl Moiety

- This research presents the design, synthesis, and discovery of highly potent and orally active non-peptide LHRH antagonists, highlighting the significance of the thienopyrimidine-2,4-dione core as an excellent surrogate for developing new therapeutic agents (Sasaki et al., 2003).

Antimicrobial and Anti-inflammatory Activities

Synthesis and Characterisation of Some Novel Fused Thiazolo[3,2-A] Pyrimidinones

- The study focused on the synthesis and evaluation of novel fused thiazolo[3,2-a]pyrimidinone derivatives, showing promising antimicrobial and anti-inflammatory activities, which underscores the potential of such compounds in medicinal chemistry (Abbas et al., 2015).

Synthesis and Pharmacological Evaluation

New Arylpiperazine 5-HT(1A) Receptor Ligands Containing the Pyrimido[2,1-f]purine Fragment

- This study elaborates on the synthesis and pharmacological evaluation of new arylpiperazine derivatives of pyrimido[2,1-f]purine-2,4-dione, showing high affinity for 5-HT(1A) receptors and potential as pre- and postsynaptic 5-HT(1A) receptor antagonists, indicating their utility in exploring therapeutic avenues (Jurczyk et al., 2004).

Mécanisme D'action

Target of Action

The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .

Mode of Action

This compound acts as a nonclassical antifolate , inhibiting the activity of DHFR, TS, and AICARFT . By inhibiting these enzymes, the compound disrupts the folate pathway, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This disruption leads to the cessation of RNA and DNA synthesis .

Biochemical Pathways

The compound’s action on the folate pathway has downstream effects on cell proliferation . By inhibiting the synthesis of DNA nucleotides, the compound can induce S-phase arrest in cells, halting their division and growth . This effect is particularly pronounced in cancer cells, such as HL60 and HeLa cells .

Pharmacokinetics

It is known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This property may enhance the compound’s bioavailability.

Result of Action

The compound’s action results in the induction of apoptosis in cells . In particular, studies have shown that HL-60 cells treated with the compound display S-phase arrest and induction of apoptosis . The compound’s effect on lysosomes and mitochondria has been confirmed, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .

Orientations Futures

Propriétés

IUPAC Name |

9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11-9-22(12-6-5-7-13(8-12)26-4)17-19-15-14(23(17)10-11)16(24)21(3)18(25)20(15)2/h5-8,11H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYASJSONXZRDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)

![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3008213.png)

![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)